molecular formula C12H19N3O B14269471 N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine CAS No. 137604-98-9

N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine

Cat. No.: B14269471
CAS No.: 137604-98-9
M. Wt: 221.30 g/mol
InChI Key: PVYPRNUPZXCWLE-UHFFFAOYSA-N
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Description

N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine is a complex organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a hydroxylamine moiety through a butan-2-ylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine typically involves the reaction of 4-aminobenzylamine with 3-methyl-2-butanone in the presence of hydroxylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Additionally, purification techniques like crystallization or chromatography are employed to isolate the pure compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine exerts its effects involves interactions with specific molecular targets. The amino and hydroxylamine groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Additionally, the compound may participate in redox reactions, altering cellular redox states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-{[(4-Aminophenyl)methyl]amino}-3-methylbutan-2-ylidene)hydroxylamine shares structural similarities with other amines and hydroxylamines, such as:
    • N-(4-Aminophenyl)methylamine
    • 3-Methyl-2-butanone oxime
    • Hydroxylamine derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

137604-98-9

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-[3-[(4-aminophenyl)methylamino]-3-methylbutan-2-ylidene]hydroxylamine

InChI

InChI=1S/C12H19N3O/c1-9(15-16)12(2,3)14-8-10-4-6-11(13)7-5-10/h4-7,14,16H,8,13H2,1-3H3

InChI Key

PVYPRNUPZXCWLE-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C(C)(C)NCC1=CC=C(C=C1)N

Origin of Product

United States

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